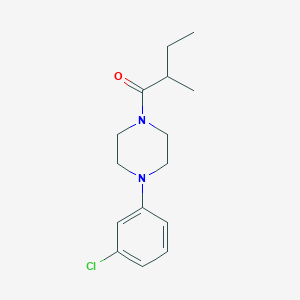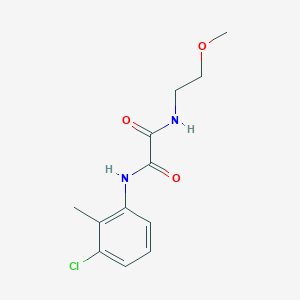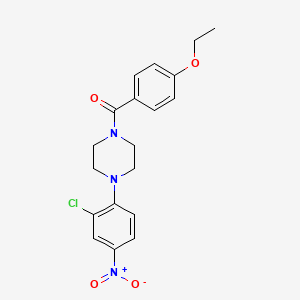![molecular formula C18H14ClNO4 B5087904 4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B5087904.png)
4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound that features a chlorophenyl group, a dioxopyrrolidinyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction. This reaction uses 4-chlorobenzyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Dioxopyrrolidinyl Intermediate: The next step involves the formation of the dioxopyrrolidinyl intermediate. This can be achieved through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the chlorophenylmethyl intermediate with the dioxopyrrolidinyl intermediate. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure due to the presence of the chlorophenyl group.
4-Chlorobenzyl chloride: Shares the chlorophenyl moiety.
N-(4-Chlorophenyl)pyrrolidine-2-carboxamide: Contains both the chlorophenyl and pyrrolidine groups.
Uniqueness
4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-5-1-11(2-6-14)9-13-10-16(21)20(17(13)22)15-7-3-12(4-8-15)18(23)24/h1-8,13H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYCKFCHIWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5087849.png)
![1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B5087881.png)

![(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5087901.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)

